molecular formula C8H14F3NO B2609904 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine CAS No. 929973-27-3

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

Cat. No.: B2609904
CAS No.: 929973-27-3
M. Wt: 197.201
InChI Key: LQYFONUESJVHHK-UHFFFAOYSA-N
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Description

Early Fluorination Techniques (Pre-1950s)

  • Halogen Exchange : Alexander Borodin’s 1862 work on nucleophilic fluorination laid the groundwork for substituting chlorine with fluorine in organic molecules.
  • Schiemann Reaction (1927) : Introduction of fluorine via diazonium tetrafluoroborates enabled aromatic fluorination, later adapted for aliphatic systems.

Post-War Industrialization (1950s–1980s)

  • Electrophilic Fluorination : CoF₃ and HF-based methods allowed direct fluorination of hydrocarbons, though with limited selectivity.
  • Fluorinated Intermediates : The Manhattan Project’s demand for UF₆-resistant materials spurred innovations in fluorocarbon synthesis, including trifluoroethyl ethers.

Modern Advances (1990s–Present)

  • Defluorinative Functionalization : Techniques like potassium naphthalenide-mediated C(sp³)–F bond cleavage enable precise modification of trifluoromethyl groups into difluoromethyl derivatives.
  • Flow Chemistry : Microreactors now facilitate rapid, safe generation of reactive intermediates (e.g., difluoromethyl anions), expanding access to fluorinated amines.

The compound exemplifies the evolution from empirical fluorination to rational design, leveraging fluorine’s unique properties for applications in drug discovery and materials science.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h6-7H,1-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYFONUESJVHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-27-3
Record name 3-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the corresponding trifluoroethoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties that can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine, differing in substituent positions, additional functional groups, or salt forms. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 929973-27-3 C₈H₁₄F₃NO 197.20 Amine at C1, trifluoroethoxy at C3
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine 1016820-04-4 C₈H₁₄F₃NO 197.20 Amine at C1, trifluoroethoxy at C4
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine 1250771-93-7 C₁₁H₂₀F₃NO 239.28 Methyl at C2, ethyl linker with trifluoroethoxy
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine 1005044-04-1 C₉H₁₃F₆NO 265.20 Amine at C1, trifluoroethoxy at C2, trifluoromethyl at C5
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride N/A C₁₆H₂₈Cl₃F₆N₂O₂ 497.70 Dimer with amine linkages, trihydrochloride salt

Positional Isomer: 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

  • Structural Differences : The trifluoroethoxy group is at position 4 instead of 3 . This positional change alters the molecule’s conformational flexibility and electronic distribution.
  • Implications : The 4-substituted isomer may exhibit distinct solubility or binding properties compared to the 3-substituted variant due to steric and electronic effects. For example, the axial/equatorial orientation of the substituent on the cyclohexane ring could influence interactions with biological targets .

Alkyl-Substituted Derivative: 2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine

  • Structural Differences : Incorporates a methyl group at position 2 and an ethyl linker bearing the trifluoroethoxy group .
  • Molecular Weight : Higher (239.28 g/mol) due to the added methyl and ethyl groups.
  • The methyl group may restrict ring flexibility, affecting receptor binding .

Polyfluorinated Derivative: 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine

  • Structural Differences : Features a trifluoromethyl group at position 5 in addition to the trifluoroethoxy group at position 2 .

Dimeric Salt Form: Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) Trihydrochloride

  • Structural Differences : A dimeric structure linked via amine groups, with three hydrochloride counterions .
  • Functional Impact : The salt form improves aqueous solubility, making it more suitable for pharmaceutical formulations. The dimeric structure may enhance stability or enable multivalent interactions in biological systems .

Biological Activity

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a trifluoroethoxy group, which enhances its solubility and stability. Its molecular formula is C9H12F3NOC_9H_{12}F_3NO, with a molecular weight of approximately 233.66 g/mol. The trifluoroethoxy group is significant for its potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution Reagents : Sodium azide for nucleophilic substitutions.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro tests have shown moderate activity against various bacterial strains. For instance, compounds structurally related to it have demonstrated effectiveness against Candida species with minimum inhibitory concentration (MIC) values indicating potential for further development in antifungal therapies .

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism. Molecular docking studies could provide insights into its binding affinities and interactions at the molecular level.

Study 1: Antifungal Activity Evaluation

A recent study evaluated the antifungal activity of various synthesized compounds related to this compound. The results indicated that certain derivatives exhibited significant antifungal effects against C. albicans, with MIC values as low as 62.5 µg/mL .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers assessed the effects of this compound on different cell lines. The findings suggested that while some derivatives showed promise as therapeutic agents due to their selective toxicity against cancer cells, further studies are needed to optimize their efficacy and safety profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(2,2,2-trifluoroethyl)amineLacks cyclohexane ringSimpler structure but retains trifluoroethyl group
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amineDifferent position of trifluoroethoxy groupVariation in reactivity due to position change
2,2,2-TrifluoroethylamineNo cyclohexane or methyl groupsMore basic structure; less steric hindrance

This table highlights how the presence of both the cyclohexane ring and the trifluoroethoxy group in this compound contributes to its distinct chemical behavior and biological activity compared to related compounds.

Q & A

Q. What are the established synthetic routes for 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine, and what key reagents are involved?

The synthesis typically involves fluorination and functional group transformations. A common approach is the nucleophilic substitution of a hydroxyl or halogen group on the cyclohexane ring with 2,2,2-trifluoroethoxy moieties. For example, deoxofluorination reagents like Et₃N·3HF can replace hydroxyl groups with fluorine under high-temperature conditions (140°C, 18 hours) . Subsequent steps may include reductive amination or protection/deprotection strategies to introduce the amine group. Key intermediates should be purified via column chromatography, and yields are often optimized by adjusting reaction time and stoichiometry (e.g., 40% yield reported for similar fluorinated cyclohexane derivatives) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on multi-modal analytical techniques:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for verifying substituent positions and fluorine environments .
  • X-ray Crystallography : Used to resolve conformational preferences of the cyclohexane ring and spatial arrangement of the trifluoroethoxy group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting impurities like des-fluoro byproducts .

Q. What are the stability considerations for storing and handling this compound?

The compound is sensitive to moisture and light. Long-term storage at -20°C in amber vials under inert gas (argon/nitrogen) is recommended to prevent decomposition. Stability studies for analogous fluorinated amines suggest a shelf life of ≥5 years under these conditions . For experimental use, avoid prolonged exposure to acidic/basic environments, which may hydrolyze the trifluoroethoxy group.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the cyclohexane-1-amine scaffold?

The -OCH₂CF₃ group induces significant electronic effects:

  • Reduced Basicity : The amine’s lone pair is less available due to inductive effects, altering its nucleophilicity in reactions like acylation or alkylation .
  • Conformational Rigidity : Steric bulk from the trifluoroethoxy group restricts cyclohexane ring puckering, favoring chair conformations where the substituent occupies an equatorial position. Computational studies (e.g., B3LYP/6-31G**) can model these effects .
  • Fluorine-Specific Interactions : The CF₃ group engages in weak hydrogen bonds or dipole-dipole interactions, impacting crystal packing and solubility .

Q. What challenges arise in isolating enantiomers of this compound, and how are they addressed?

Chiral resolution is complicated by the compound’s low polarity and conformational flexibility. Strategies include:

  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
  • Derivatization : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Asymmetric Synthesis : Catalytic methods employing chiral ligands (e.g., BINAP) during key steps like reductive amination .

Q. How can trace amounts of this compound be detected in biological matrices for pharmacokinetic studies?

Analytical workflows combine:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue .
  • LC-MS/MS : Reverse-phase C18 columns with MRM (multiple reaction monitoring) for selective quantification. Deuterated internal standards (e.g., D₃-labeled analog) improve accuracy .
  • Validation : Assess linearity (1–1000 ng/mL), LOQ (limit of quantification), and matrix effects per FDA guidelines .

Q. How do steric and electronic effects of the trifluoroethoxy group impact the compound’s interaction with biological targets?

In medicinal chemistry applications:

  • Membrane Permeability : The lipophilic CF₃ group enhances blood-brain barrier penetration, as seen in arylcyclohexylamine analogs .
  • Target Binding : Fluorine’s electronegativity modulates interactions with enzymes/receptors (e.g., NMDA receptor antagonism in fluoroketamine derivatives) .
  • Metabolic Stability : The trifluoroethoxy group resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Methodological Notes

  • Contradictions in Data : Discrepancies in reported yields (e.g., 15–51% in fluorination steps) may arise from batch-specific reagent purity or reaction scale .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential amine toxicity. Waste must be neutralized before disposal .

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